Methyl 3,4-dichloro-5-(chlorosulfonyl)benzoate
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Overview
Description
Methyl 3,4-dichloro-5-(chlorosulfonyl)benzoate is a chemical compound with the molecular formula C8H5Cl3O4S and a molecular weight of 303.55 g/mol . It is a solid compound used in various chemical reactions and research applications.
Preparation Methods
The synthesis of Methyl 3,4-dichloro-5-(chlorosulfonyl)benzoate typically involves the chlorosulfonation of methyl 3,4-dichlorobenzoate. This reaction is carried out under controlled conditions using chlorosulfonic acid as the sulfonating agent. The reaction is usually performed at low temperatures to prevent decomposition and to ensure high yield .
Chemical Reactions Analysis
Methyl 3,4-dichloro-5-(chlorosulfonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can be oxidized under specific conditions to form sulfonic acids.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3,4-dichloro-5-(chlorosulfonyl)benzoate is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3,4-dichloro-5-(chlorosulfonyl)benzoate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity and alter protein function, making it useful in biochemical studies .
Comparison with Similar Compounds
Methyl 3,4-dichloro-5-(chlorosulfonyl)benzoate can be compared with similar compounds such as:
Methyl 3-(chlorosulfonyl)benzoate: This compound has a similar structure but lacks the additional chlorine atoms on the benzene ring.
Methyl 4-chloro-3-(chloromethyl)benzoate: This compound has a chloromethyl group instead of a chlorosulfonyl group.
The presence of the chlorosulfonyl group in this compound makes it more reactive and suitable for specific chemical reactions and applications .
Properties
Molecular Formula |
C8H5Cl3O4S |
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Molecular Weight |
303.5 g/mol |
IUPAC Name |
methyl 3,4-dichloro-5-chlorosulfonylbenzoate |
InChI |
InChI=1S/C8H5Cl3O4S/c1-15-8(12)4-2-5(9)7(10)6(3-4)16(11,13)14/h2-3H,1H3 |
InChI Key |
KPRHEOJHGAVHLO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
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